Cas no 4206-74-0 (Acetamide,N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-)

Acetamide,N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]- structure
4206-74-0 structure
Product name:Acetamide,N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-
CAS No:4206-74-0
MF:C13H15N3O4S
MW:309.340901613235
CID:331064
PubChem ID:160743

Acetamide,N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-
    • N(4)-acetylsulfisoxazole
    • N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide
    • 4-N-Acetylsulfisoxazole
    • Acetanilide,4'-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]- (6CI,7CI,8CI)
    • Acetylsulfadimethylisoxazole
    • N4 Acetylsulfisoxazole
    • N4-Acetylsulfisoxazole
    • N-Acetylsulfisoxazole
    • Pharmakon1600-01505461
    • N-(4-([(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl)phenyl)acetamide #
    • SR-05000002018-1
    • N-(4-(((3,4-Dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)acetamide
    • CHEMBL725
    • N-(p-(3,4-Dimethyl-5-isoxazolylaminosulfonyl)phenyl)acetamide
    • SCHEMBL7857278
    • N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-acetamide
    • NSC759138
    • BDBM50034479
    • AB01563087_01
    • SBI-0206809.P001
    • HMS2093L11
    • BRD-K05009775-001-01-2
    • Oprea1_428841
    • SR-05000002018
    • NS00003238
    • DTXSID30194901
    • 4206-74-0
    • CCG-213456
    • N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide
    • Oprea1_848478
    • UTVCPAPWORAKEV-UHFFFAOYSA-N
    • N4-ACETYL SULFISOXAZOLE
    • AKOS002262082
    • Inchi: InChI=1S/C13H15N3O4S/c1-8-9(2)15-20-13(8)16-21(18,19)12-6-4-11(5-7-12)14-10(3)17/h4-7,16H,1-3H3,(H,14,17)
    • InChI Key: UTVCPAPWORAKEV-UHFFFAOYSA-N
    • SMILES: CC(NC1=CC=C(S(NC2ON=C(C)C=2C)(=O)=O)C=C1)=O

Computed Properties

  • Exact Mass: 309.07845
  • Monoisotopic Mass: 309.07832714g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nothing
  • Tautomer Count: 15
  • Topological Polar Surface Area: 110Ų
  • Surface Charge: 0

Experimental Properties

  • Density: 1.3541 (rough estimate)
  • Refractive Index: 1.6320 (estimate)
  • PSA: 101.3

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica